N-(3-Indolylacetyl)glycine-13C2 ,15N
Description
N-(3-Indolylacetyl)glycine-13C2,15N (CAS: 13113-08-1) is a stable isotope-labeled analog of N-(3-Indolylacetyl)glycine, a conjugate of indole-3-acetic acid (IAA), a plant auxin. The compound incorporates two carbon-13 atoms and one nitrogen-15 atom, enabling precise tracking in metabolic and pharmacokinetic studies. It has demonstrated binding behavior analogous to unlabeled N-(3-Indolylacetyl)glycine when interacting with human serum albumin, making it a candidate for tumor-targeted drug delivery research . Applications include investigating protein interactions, metabolic pathways, and drug efficacy in oncology, with protocols often involving liquid chromatography–mass spectrometry (LC-MS/MS) for quantification .
Properties
Molecular Formula |
C₁₀¹³C₂H₁₂N¹⁵NO₃ |
|---|---|
Molecular Weight |
235.21 |
Synonyms |
N-[2-(1H-Indol-3-yl)acetyl]glycine-13C2 ,15N; N-(1H-Indol-3-ylacetyl)glycine-13C2 ,15N Indole-3-acetylglycine-13C2 ,15N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
Key Compounds Compared :
N-Octanoylglycine-13C2,15N (CAS: 2483829-94-1)
Tiglyl Glycine-13C2,15N (CAS: 35842-45-6)
N-(3-Phenylpropionyl)glycine-13C2,15N (CAS: 56613-60-6)
GSH-(glycine-13C2,15N) (used in oxidative stress assays)
(13C2,15N)Glycine (CAS: 211057-02-2)
Table 1: Structural and Isotopic Comparison
| Compound | Acyl Group | Isotopic Labels | Key Functional Role |
|---|---|---|---|
| N-(3-Indolylacetyl)glycine-13C2,15N | 3-Indolylacetyl | Glycine backbone (13C2,15N) | Tumor therapy, protein binding |
| N-Octanoylglycine-13C2,15N | Octanoyl | Glycine backbone (13C2,15N) | Lipid metabolism, drug development |
| Tiglyl Glycine-13C2,15N | Tiglyl (α-methylcrotonoyl) | Glycine backbone (13C2,15N) | Metabolic flux analysis |
| N-(3-Phenylpropionyl)glycine-13C2,15N | 3-Phenylpropionyl | Glycine backbone (13C2,15N) | Diagnosing metabolic disorders |
| GSH-(glycine-13C2,15N) | Glutathione conjugate | Glycine moiety (13C2,15N) | Oxidative stress quantification |
| (13C2,15N)Glycine | None (free glycine) | Entire molecule (13C2,15N) | Internal standard for MS/NMR |
Table 2: Functional Comparison
Notable Contrasts:
- Toxicity Profiles: N-(3-Indolylacetyl)glycine-13C2,15N is primarily non-toxic in binding studies, whereas glutathione analogs like N6dA-GSH-13C2,15N exhibit dose-dependent cytotoxicity in mutagenicity assays .
- Analytical Utility: GSH-(glycine-13C2,15N) is critical for normalizing oxidative stress data, while (13C2,15N)Glycine is a universal standard for glycine quantification .
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